molecular formula C14H15N3O2S B14705023 2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one CAS No. 22916-53-6

2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one

Cat. No.: B14705023
CAS No.: 22916-53-6
M. Wt: 289.35 g/mol
InChI Key: LFGXPDRGMZWIDX-UHFFFAOYSA-N
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Description

2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is a heterocyclic compound that combines the structural features of thiazole, benzimidazole, and morpholine. This compound is of significant interest due to its potential pharmacological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one typically involves the reaction of thiazolo[3,2-a]benzimidazole derivatives with morpholine under specific conditions.

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the morpholinomethyl group, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce corresponding alcohols or amines.

Scientific Research Applications

2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can trigger various cellular pathways, leading to the observed pharmacological effects.

Comparison with Similar Compounds

Similar Compounds

    Thiazolo[3,2-a]benzimidazole: Shares the core structure but lacks the morpholinomethyl group.

    Morpholinomethyl derivatives: Compounds with similar morpholine substitution but different core structures.

Uniqueness

2-(Morpholinomethyl)thiazolo(3,2-a)benzimidazol-3(2H)-one is unique due to the combination of its structural features, which confer distinct pharmacological properties. The presence of the morpholinomethyl group enhances its solubility and bioavailability, making it a valuable compound for drug development and other scientific applications .

Properties

CAS No.

22916-53-6

Molecular Formula

C14H15N3O2S

Molecular Weight

289.35 g/mol

IUPAC Name

2-(morpholin-4-ylmethyl)-[1,3]thiazolo[3,2-a]benzimidazol-1-one

InChI

InChI=1S/C14H15N3O2S/c18-13-12(9-16-5-7-19-8-6-16)20-14-15-10-3-1-2-4-11(10)17(13)14/h1-4,12H,5-9H2

InChI Key

LFGXPDRGMZWIDX-UHFFFAOYSA-N

Canonical SMILES

C1COCCN1CC2C(=O)N3C4=CC=CC=C4N=C3S2

Origin of Product

United States

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